Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride
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Overview
Description
Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cancer cell growth by binding to the colchicine site of tubulin .
Mode of Action
It’s suggested that similar compounds exert strong inhibition of tubulin polymerization . This interaction with tubulin disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth.
Result of Action
Similar compounds have been found to inhibit cancer cell growth with ic 50 values ranging from 25 to 440 nm against a panel of four cancer cell lines .
Action Environment
It’s noted that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the cyclization of appropriate thiophene derivatives followed by carboxylation and subsequent hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield reduced derivatives, such as alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various chemical structures.
Biology: In biological research, Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a tool compound to investigate biological pathways and mechanisms.
Medicine: This compound has applications in the pharmaceutical industry, particularly in the development of drugs targeting cardiovascular diseases. It is used as an intermediate in the synthesis of antiplatelet agents, such as Clopidogrel, which are used to prevent blood clots.
Industry: In the chemical industry, this compound is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the carboxylate group.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the carboxylate group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride is unique due to its specific structural features and reactivity profile. These characteristics make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8;/h3,5,8,10H,2,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCDAKLEZAZUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)SC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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